![molecular formula C11H11Br B2389203 1-(3-Bromophényl)bicyclo[1.1.1]pentane CAS No. 1823962-27-1](/img/structure/B2389203.png)

1-(3-Bromophényl)bicyclo[1.1.1]pentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

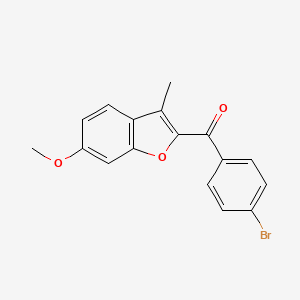

1-(3-Bromophenyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core with a bromophenyl group attached at the 1-position. This compound is part of a class of molecules known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for benzene rings, tert-butyl groups, and alkynes in medicinal chemistry .

Applications De Recherche Scientifique

1-(3-Bromophenyl)bicyclo[1.1.1]pentane has several applications in scientific research:

Medicinal Chemistry: It is used as a bioisostere to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.

Materials Science: The compound’s unique structure makes it useful in the development of molecular rods, rotors, and supramolecular linker units.

Chemical Biology: It serves as a building block for the synthesis of biologically active molecules, including peptides and nucleosides.

Industrial Chemistry: The compound is used in the synthesis of advanced materials and as an intermediate in various chemical processes.

Mécanisme D'action

Target of Action

It is known that bicyclo[111]pentane (BCP) derivatives, which include 1-(3-Bromophenyl)bicyclo[111]pentane, are used as bioisosteres in drug molecules . Bioisosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. They are used in drug design to increase the diversity of chemical structures, and to improve properties such as potency, selectivity, or pharmacokinetic profile .

Mode of Action

It is known that bcp derivatives can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . This suggests that 1-(3-Bromophenyl)bicyclo[1.1.1]pentane may interact with its targets to alter these properties, potentially enhancing the efficacy of the drug molecules it is incorporated into .

Biochemical Pathways

Given its role as a bioisostere in drug molecules, it can be inferred that the compound may influence a variety of biochemical pathways depending on the specific drug molecule it is incorporated into .

Pharmacokinetics

It is known that bcp derivatives can improve the aqueous solubility, permeability, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a drug, suggesting that 1-(3-Bromophenyl)bicyclo[1.1.1]pentane may enhance the bioavailability of the drug molecules it is part of .

Result of Action

As a bioisostere in drug molecules, it is likely to contribute to the overall therapeutic effects of the drug molecules it is incorporated into .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its action and stability .

Analyse Biochimique

Biochemical Properties

They can participate in cooperative photoredox and N-heterocyclic carbene catalysis

Cellular Effects

Bcps are known to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Bcps are known to exert their effects at the molecular level . They can participate in reactions involving radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals

Méthodes De Préparation

The synthesis of 1-(3-Bromophenyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of bromophenyl groups to [1.1.1]propellane, a strained bicyclic compound. This reaction can be carried out under mild conditions using light as an initiator . Industrial production methods often involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .

Analyse Des Réactions Chimiques

1-(3-Bromophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or alcohols, and reduction to remove the bromine atom.

Radical Reactions: The bicyclo[1.1.1]pentane core is prone to radical reactions due to its strained nature.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include substituted bicyclo[1.1.1]pentanes, alcohols, and ketones .

Comparaison Avec Des Composés Similaires

1-(3-Bromophenyl)bicyclo[1.1.1]pentane is unique due to its bicyclo[1.1.1]pentane core, which provides distinct three-dimensional properties. Similar compounds include:

1,3-Diiodobicyclo[1.1.1]pentane: Used as an intermediate in various chemical reactions.

1-(4-Bromophenyl)bicyclo[1.1.1]pentane: Similar structure but with the bromophenyl group at the 4-position.

1-(3-Chlorophenyl)bicyclo[1.1.1]pentane: Similar structure with a chlorine atom instead of bromine.

These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, which can lead to variations in their chemical reactivity and applications.

Propriétés

IUPAC Name |

1-(3-bromophenyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBPBNBUHXZZHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide](/img/structure/B2389121.png)

![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2389124.png)

![2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389129.png)

![1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)sulfonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2389140.png)

![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)